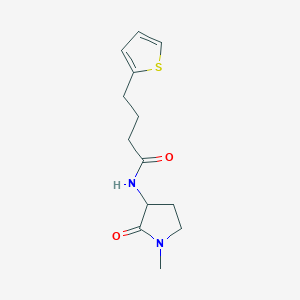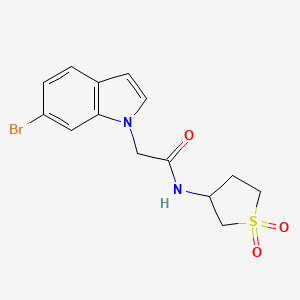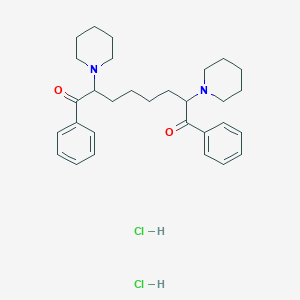![molecular formula C16H21N3O6 B6127152 diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)
diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate, also known as DHM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHM is a derivative of malonate, an organic compound commonly used in organic synthesis. DHM has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
作用机制
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate works by modulating the activity of certain enzymes and receptors in the body. Specifically, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which plays a role in the metabolism of alcohol and other toxins in the body. Inhibition of ALDH leads to an accumulation of toxic metabolites, which can cause cell damage and death. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has also been found to activate the receptor GABA-A, which plays a role in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to have various biochemical and physiological effects in the body. In addition to its anticancer properties, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to have neuroprotective effects. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to protect against neuronal damage caused by oxidative stress and inflammation. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate is also relatively non-toxic, which makes it a safe compound to work with in lab settings. However, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has some limitations for use in lab experiments. It is a relatively new compound, and there is still much that is unknown about its properties and potential applications. In addition, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate is not widely available, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate. One area of research is focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a potential therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to have neuroprotective properties, which may be beneficial in the treatment of these conditions. Another area of research is focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a potential anticancer agent. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to have promising results in preclinical studies, and further research is needed to determine its potential for use in cancer treatment.
合成方法
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base catalyst. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. Finally, the hydrazone intermediate is treated with an amine catalyst to yield diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a yellow crystalline solid.
科学研究应用
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been the subject of various scientific studies due to its potential therapeutic applications. One area of research has been focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as an anticancer agent. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation. In addition, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]carbamimidoyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-4-24-15(21)13(16(22)25-5-2)14(17)19-18-9-10-6-7-12(23-3)11(20)8-10/h6-9,20-21H,4-5H2,1-3H3,(H2,17,19)/b15-13+,18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYAZNDOXNMFDN-ROJNZVQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=CC(=C(C=C1)OC)O)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=CC(=C(C=C1)OC)O)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6127072.png)
![6-chloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6127076.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6127084.png)


![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)



![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)